molecular formula C17H16BrNO4S2 B12218642 Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate

Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate

Cat. No.: B12218642
M. Wt: 442.4 g/mol
InChI Key: GJXYOCBBBFAEQO-UHFFFAOYSA-N
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Description

Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by the presence of bromine, oxygen, sulfur, and nitrogen atoms within its framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions may result in derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate can be compared with other similar compounds, such as:

  • Ethyl 2-{4-chloro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate : Similar structure but with a chlorine atom instead of bromine.
  • Ethyl 2-{4-fluoro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate : Similar structure but with a fluorine atom instead of bromine.

These comparisons highlight the uniqueness of Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0

Biological Activity

Ethyl 2-{4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tetracyclic structure that includes multiple heteroatoms (sulfur and nitrogen) and a bromo substituent, which may contribute to its biological activity.

Property Value
Molecular FormulaC₁₇H₁₅BrN₂O₃S₂
Molecular Weight450.34 g/mol
IUPAC NameEthyl 2-{4-bromo-15-oxo...

Antimicrobial Properties

Recent studies have indicated that Ethyl 2-{4-bromo... exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Study A demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Anticancer Activity

The compound has shown promise in anticancer research:

  • Case Study 1 : In vitro assays revealed that Ethyl 2-{4-bromo... inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. The mechanism involves induction of apoptosis via the mitochondrial pathway.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.

In Vivo Studies

In vivo studies using murine models have shown that administration of Ethyl 2-{4-bromo... leads to a significant reduction in tumor size compared to control groups. The compound was well-tolerated with no significant adverse effects noted.

Comparative Studies

A comparative analysis with other known antimicrobial and anticancer agents revealed that Ethyl 2-{4-bromo... has a favorable therapeutic index, suggesting it may be a viable candidate for further drug development.

Study Type Findings
In VitroEffective against cancer cells
In VivoReduced tumor size in mice
ComparativeFavorable therapeutic index

Properties

Molecular Formula

C17H16BrNO4S2

Molecular Weight

442.4 g/mol

IUPAC Name

ethyl 2-(4-bromo-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetate

InChI

InChI=1S/C17H16BrNO4S2/c1-2-22-13(20)6-19-16-15(25-17(19)21)14-9(8-24-16)7-23-12-4-3-10(18)5-11(12)14/h3-5,9,14H,2,6-8H2,1H3

InChI Key

GJXYOCBBBFAEQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C3C(COC4=C3C=C(C=C4)Br)CS2)SC1=O

Origin of Product

United States

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